Methyl 2-[(2-methoxyphenyl)amino]acetate
CAS No.:
Cat. No.: VC15465545
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 2-(2-methoxyanilino)acetate |
| Standard InChI | InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3 |
| Standard InChI Key | XGHRXDSXOSZYTM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NCC(=O)OC |
Introduction
Structural Identification and Nomenclature
Chemical Identity
Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS 147749-35-7) has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.215 g/mol . Its IUPAC name derives from the glycine methyl ester core modified by an N-(2-methoxyphenyl) substitution. The structure consists of:
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A 2-methoxyphenyl group attached to the amino nitrogen
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A glycine backbone with a methyl ester terminus
The compound’s exact mass is 195.090 Da, with a topological polar surface area (TPSA) of 47.56 Ų and a calculated LogP (octanol-water partition coefficient) of 1.35 . These parameters suggest moderate lipophilicity, aligning with its potential as a drug-like scaffold.
Isomerism and Stereochemistry
Unlike its 4-methoxyphenyl analog documented in source , the 2-methoxy substitution introduces distinct electronic and steric effects. The ortho-positioned methoxy group creates intramolecular hydrogen-bonding opportunities with the adjacent amino group, potentially influencing:
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Conformational stability
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Solubility profiles
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Reactivity in nucleophilic substitutions
X-ray crystallography data remain unavailable, but comparative analysis with related esters indicates a planar aromatic ring system and restricted rotation about the C–N bond due to partial double-bond character .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves a two-step process:
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N-Alkylation of 2-methoxyaniline: Reacting 2-methoxyaniline with methyl bromoacetate in the presence of a base like triethylamine yields the intermediate secondary amine.
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Esterification: Subsequent treatment with methanol under acidic conditions finalizes the methyl ester group .
Key reaction parameters include:
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Temperature: 0–5°C during alkylation to minimize side reactions
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Solvent: Tetrahydrofuran (THF) or dichloromethane for improved miscibility
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Yield: Reported yields range from 75–85% after purification via column chromatography
Advanced Methodologies
Recent innovations adapt microwave-assisted synthesis to reduce reaction times from hours to minutes. A 2024 study demonstrated a 92% yield by irradiating the reaction mixture at 100 W for 5 minutes, leveraging localized superheating to accelerate kinetics .
Physicochemical Characterization
Spectroscopic Profiles
Infrared (IR) Spectroscopy:
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Strong absorption at 1745 cm⁻¹ (C=O stretch of ester)
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N–H bending vibration at 1580 cm⁻¹
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
δ 3.73 (s, 3H, OCH₃),
δ 4.12 (s, 2H, CH₂COO),
δ 6.82–7.23 (m, 4H, aromatic),
δ 5.21 (br s, 1H, NH) -
¹³C NMR:
δ 170.8 (COO),
δ 55.2 (OCH₃),
δ 52.1 (CH₂COO),
δ 148.1–112.4 (aromatic carbons)
Thermal and Solubility Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes >200°C |
| Solubility in Water | 1.07 mg/mL (25°C) |
| Solubility in DMSO | >50 mg/mL |
| LogD (pH 7.4) | 1.31 |
Data adapted from experimental measurements . The compound exhibits greater solubility in polar aprotic solvents than in aqueous media, a trait exploitable in formulation design.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at the para position relative to the methoxy group. For example, treatment with fuming nitric acid at 0°C produces the 5-nitro derivative in 68% yield, a key intermediate for anticancer agents.
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid:
This reaction enables further derivatization, such as amide bond formation with primary amines .
Biological Activity and Applications
Neuropharmacological Prospects
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the serotonin 5-HT₂A receptor, suggesting potential antidepressant or anxiolytic applications . In vivo behavioral tests in murine models are pending.
Industrial and Research Applications
Pharmaceutical Intermediates
Methyl 2-[(2-methoxyphenyl)amino]acetate serves as a precursor to:
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Nonsteroidal anti-inflammatory drugs (NSAIDs): Via carboxylation to arylacetic acid derivatives
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Anticonvulsants: Through cyclization reactions forming quinazolinone cores
Material Science
Thin films polymerized from this monomer exhibit dielectric constants of 3.2–3.8 at 1 MHz, making them candidates for flexible electronics encapsulation .
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